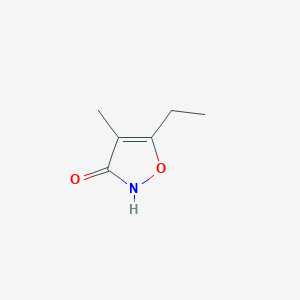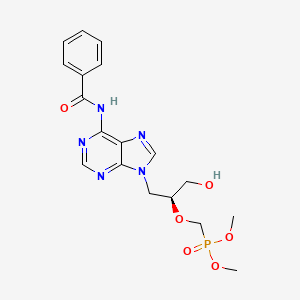
(S)-Dimethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Dimethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate is a complex organic compound with significant potential in various scientific fields. This compound features a purine base, a benzamido group, and a phosphonate ester, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Dimethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine base: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzamido group: This step is usually achieved through an amide coupling reaction using benzoyl chloride and an appropriate amine.
Attachment of the phosphonate ester: This is done via a phosphorylation reaction using dimethyl phosphite and a suitable activating agent like diethyl azodicarboxylate (DEAD).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Dimethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phosphonates.
Aplicaciones Científicas De Investigación
(S)-Dimethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of novel materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (S)-Dimethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate involves its interaction with specific molecular targets. The benzamido group allows it to bind to proteins or enzymes, potentially inhibiting their activity. The phosphonate ester can mimic phosphate groups, allowing it to interfere with phosphorylation-dependent pathways.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine triphosphate (ATP): Similar in having a purine base and phosphate groups.
Phosphonoacetic acid: Similar in having a phosphonate group.
Uniqueness
(S)-Dimethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate is unique due to its combination of a benzamido group, a purine base, and a phosphonate ester. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H22N5O6P |
|---|---|
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
N-[9-[(2S)-2-(dimethoxyphosphorylmethoxy)-3-hydroxypropyl]purin-6-yl]benzamide |
InChI |
InChI=1S/C18H22N5O6P/c1-27-30(26,28-2)12-29-14(9-24)8-23-11-21-15-16(19-10-20-17(15)23)22-18(25)13-6-4-3-5-7-13/h3-7,10-11,14,24H,8-9,12H2,1-2H3,(H,19,20,22,25)/t14-/m0/s1 |
Clave InChI |
XEXXTAVBFJAJGB-AWEZNQCLSA-N |
SMILES isomérico |
COP(=O)(CO[C@@H](CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)CO)OC |
SMILES canónico |
COP(=O)(COC(CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


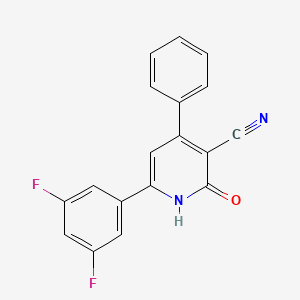
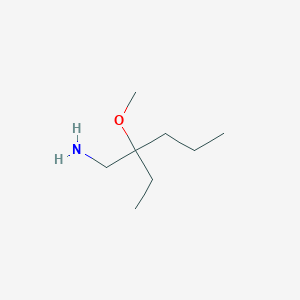
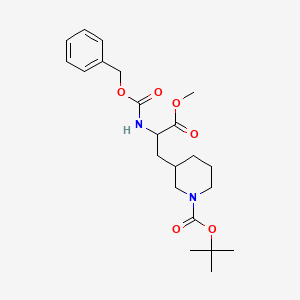


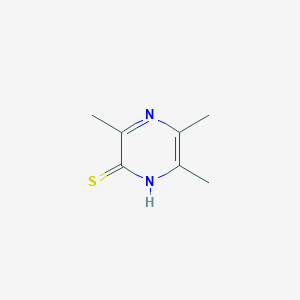
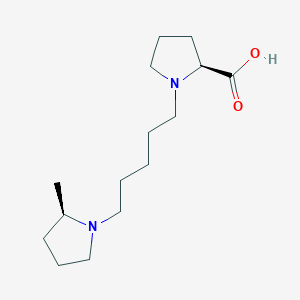
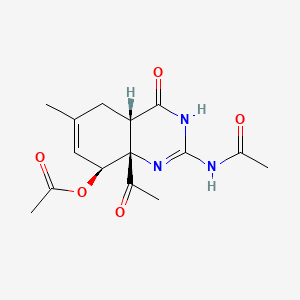
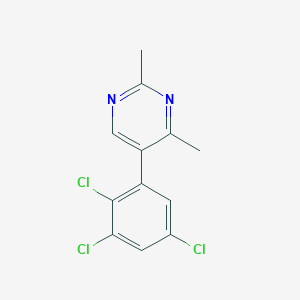
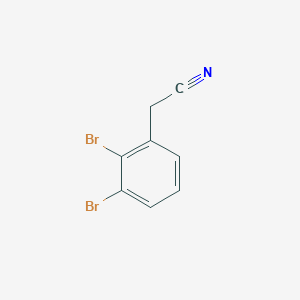
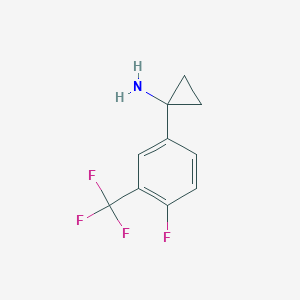
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B15244712.png)
![3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15244722.png)
